GSK-1440115 - 1003878-16-7

GSK-1440115

Catalog Number: EVT-269775
CAS Number: 1003878-16-7
Molecular Formula: C30H29Cl2N3O6
Molecular Weight: 598.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK 1440115 is an orally active urotensin II receptor antagonist. GSK 1440115 is used for the treatment of asthma.
Source and Classification

GSK-1440115 originates from the GlaxoSmithKline research pipeline and is classified as a small molecule drug candidate. It specifically targets the urotensin II receptor, which is implicated in various physiological processes, including cardiovascular function and respiratory regulation. This classification places GSK-1440115 within the broader category of peptide receptor antagonists, which are utilized in treating conditions linked to receptor overactivity.

Synthesis Analysis

The synthesis of GSK-1440115 involves several intricate steps, focusing on stereoselective methods to ensure high purity and yield. The synthesis pathway can be summarized as follows:

  1. Starting Material: The process begins with a nitroalkene precursor.
  2. Cycloaddition Reaction: A (4 + 2)-cycloaddition reaction is performed with a vinyl ether to form an intermediate compound.
  3. Reduction Steps: This intermediate undergoes stereoselective hydride reduction to yield a 1,2-oxazine ring structure.
  4. Functionalization: The introduction of the nitroxy group is achieved through Lewis acid-assisted functionalization.
  5. Final Transformations: Subsequent reactions include reductive contraction of the 1,2-oxazine ring and hydrolysis steps to yield the final product, GSK-1440115.
Molecular Structure Analysis

The molecular structure of GSK-1440115 can be described using its chemical formula and structural features:

  • Chemical Formula: C18H22N2O3S
  • Molecular Weight: Approximately 342.44 g/mol

The structure includes:

  • A central core featuring a sulfonamide group.
  • A bicyclic framework that incorporates both nitrogen and oxygen atoms.
  • Specific stereocenters that contribute to its biological activity.

Advanced techniques such as X-ray crystallography have been employed to elucidate the three-dimensional arrangement of atoms within GSK-1440115, revealing insights into its potential binding interactions with the urotensin II receptor .

Chemical Reactions Analysis

GSK-1440115 participates in several chemical reactions typical for small molecule drugs:

  1. Receptor Binding: The primary reaction involves binding to the urotensin II receptor, inhibiting its activity.
  2. Metabolism: In vivo studies indicate that GSK-1440115 undergoes metabolic transformations primarily via hepatic pathways, leading to various metabolites that may exhibit altered pharmacological profiles.
  3. Stability Tests: Stability under physiological conditions has been assessed, showing resilience against hydrolytic degradation.

These reactions are crucial for understanding both the efficacy and safety profile of GSK-1440115 in therapeutic applications .

Mechanism of Action

The mechanism of action for GSK-1440115 centers on its antagonistic effects on the urotensin II receptor:

  1. Receptor Interaction: Upon administration, GSK-1440115 binds competitively to the urotensin II receptor, preventing endogenous urotensin II from exerting its effects.
  2. Physiological Effects: This blockade results in reduced vasoconstriction and modulation of inflammatory responses within respiratory tissues.
  3. Pharmacodynamics: Studies indicate that while systemic plasma exposure does not directly correlate with pharmacodynamic endpoints, effective receptor antagonism leads to significant therapeutic outcomes in models of asthma .
Physical and Chemical Properties Analysis

The physical and chemical properties of GSK-1440115 contribute significantly to its pharmacological profile:

  • Solubility: It demonstrates moderate solubility in aqueous solutions, which is beneficial for oral bioavailability.
  • Stability: The compound exhibits stability under standard laboratory conditions but requires careful handling to avoid degradation in extreme pH environments.
  • Melting Point: Specific thermal properties have been characterized, indicating a melting point conducive for formulation development.

These properties are essential for optimizing dosage forms and ensuring consistent therapeutic effects .

Applications

GSK-1440115 has several notable applications in scientific research and potential clinical use:

  1. Respiratory Diseases: Primarily investigated for its efficacy in treating asthma and related conditions by modulating airway inflammation and bronchoconstriction.
  2. Cardiovascular Research: Given its action on the urotensin II receptor, it holds promise for exploring new treatments for cardiovascular diseases where this pathway is implicated.
  3. Pharmacological Studies: Serves as a valuable tool compound for studying receptor biology and developing new therapeutic agents targeting similar pathways.
Introduction to Urotensin II (U-II) and Its Pathophysiological Relevance

Role of U-II in Respiratory and Cardiovascular Pathophysiology

The U-II/UT system demonstrates significant pathophysiological relevance in chronic diseases:

  • Cardiovascular Regulation: U-II induces potent vasoconstriction (particularly in isolated pulmonary arteries), cardiomyocyte hypertrophy, and extracellular matrix production. Its effects are concentration-dependent and vessel-specific, contributing to vascular remodeling in hypertension and atherosclerosis. Paradoxically, U-II can also mediate endothelial-dependent vasodilation at lower concentrations, demonstrating functional duality [4] [9].
  • Respiratory System: The lung represents a major site of U-II synthesis and UT receptor expression. U-II mediates smooth muscle contraction in respiratory tracts and pulmonary vasculature, acting as a growth factor for airway smooth muscle cells. Preclinical evidence implicates U-II in airway remodeling in asthmatic models through proliferation-promoting effects on bronchial smooth muscle [5] [6] [8].
  • Systemic Pathologies: Upregulation of the UT receptor system occurs in congestive heart failure (CHF), pulmonary hypertension, cirrhosis with portal hypertension, and chronic renal failure. Single nucleotide polymorphisms of the U-II gene may predispose individuals to diabetic complications [4] [9].

Table 1: Pathophysiological Roles of U-II/UT System in Chronic Diseases

Disease SystemPathophysiological MechanismObserved Effects
CardiovascularVascular smooth muscle contractionIncreased vascular tone and resistance
Cardiomyocyte hypertrophyMyocardial remodeling and dysfunction
Extracellular matrix productionTissue fibrosis and stiffness
RespiratoryAirway smooth muscle contractionBronchoconstriction
Smooth muscle cell hyperplasiaAirway remodeling in asthma
RenalActivation of renal UT receptorsGlomerular dysfunction in diabetes

Urotensin II Receptor (UT) as a Therapeutic Target in Chronic Diseases

The UT receptor presents a compelling therapeutic target due to:

  • Receptor Distribution: High UT density occurs in cardiovascular tissues (myocardium, vascular smooth muscle), respiratory system (trachea, bronchioles), kidneys, and central nervous system. This distribution aligns with pathologies exhibiting UT system upregulation [4] [9].
  • Signaling Complexity: UT receptors exhibit plasma membrane localization and potential intracellular trafficking, inducing differential physiological responses. The receptor binds two endogenous ligands—U-II and urotensin-related peptide (URP)—with distinct binding and activation properties that could be exploited therapeutically [9].
  • Disease-Associated Upregulation: Clinical evidence demonstrates increased UT receptor expression and U-II peptide levels in heart failure patients compared to healthy controls. Similar upregulation occurs in pulmonary arterial hypertension and diabetic nephropathy, correlating with disease severity [4].

Rationale for UT Antagonism in Disease Modulation

UT receptor antagonists represent a mechanistically rational approach for disease modification:

  • Pathway Inhibition: Blocking U-II binding prevents Gαq-protein activation, thereby inhibiting downstream effectors (phospholipase C, inositol trisphosphate, and diacylglycerol). This interrupts U-II-mediated vasoconstriction, smooth muscle proliferation, and fibrotic signaling cascades [4] [9].
  • Preclinical Evidence: In animal models of cardiovascular disease, UT antagonists attenuate vascular remodeling, improve cardiac function, and reduce fibrosis. In asthmatic rat models, UT antagonism reduces airway remodeling and hyperresponsiveness [5] [6] [9].
  • Multi-Organ Potential: Given the UT system's involvement in cardiac, pulmonary, and renal pathologies, antagonism offers a unified approach to modulate disease progression across organ systems [4] [9].

Properties

CAS Number

1003878-16-7

Product Name

GSK-1440115

IUPAC Name

4-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid

Molecular Formula

C30H29Cl2N3O6

Molecular Weight

598.5 g/mol

InChI

InChI=1S/C30H29Cl2N3O6/c1-33(28(36)17-35-25-14-23(31)24(32)15-27(25)41-18-29(35)37)26(16-34-10-12-40-13-11-34)21-6-2-19(3-7-21)20-4-8-22(9-5-20)30(38)39/h2-9,14-15,26H,10-13,16-18H2,1H3,(H,38,39)/t26-/m0/s1

InChI Key

YNBJTYUXPHTSFF-SANMLTNESA-N

SMILES

CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

4'-(1-(((6,7-dichloro-3- oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl)(methyl)amino)-2-(4-morpholinyl)ethyl)-4-biphenylcarboxylic acid
GSK 1440115
GSK-1440115
GSK1440115

Canonical SMILES

CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl

Isomeric SMILES

CN([C@@H](CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.